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Compound of Interest

Compound Name: 3-Chloro-2-hydroxypropanamide

CAS No.: 85344-60-1

Cat. No.: B1629190 Get Quote

Executive Summary
3-Chlorolactamide (systematically 3-chloro-2-hydroxypropanamide) is a functionalized amide

intermediate often utilized in the synthesis of heterocycles and as a substrate for enzymatic

dehalogenation studies. Its structure combines three distinct functional motifs: a hydrophilic

primary amide, a hydrogen-bond-donating secondary hydroxyl group, and a lipophilic yet

polarizable alkyl chloride tail.

This guide addresses the critical gap in public solubility data for this specific CAS entry. By

synthesizing data from structural analogs (2-chloroacetamide, lactamide, and 3-chloropropane-

1,2-diol), we establish a predictive solubility model. The compound exhibits a "Polar-

Amphiphilic" profile: highly soluble in water and short-chain alcohols, moderately soluble in

polar aprotic solvents, and effectively insoluble in non-polar hydrocarbons.

Key Application: The solubility differential between ethyl acetate (moderate) and

water/methanol (high) identifies the former as a prime candidate for extraction or antisolvent

crystallization workflows.

Chemical Profile & Structural Analysis
Understanding the solubility requires a dissection of the molecular forces at play.
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Property Value / Description

Systematic Name 3-chloro-2-hydroxypropanamide

Molecular Formula

Molecular Weight 123.54 g/mol

Physical State
Crystalline Solid (Predicted MP: 80–110°C

based on lactamide analogs)

H-Bond Donors

2 (Amide

, Hydroxyl

)

H-Bond Acceptors

2 (Amide

, Hydroxyl

)

Predicted LogP -0.8 to -0.5 (Hydrophilic)

Mechanistic Solubility Logic
Hydrophilic Domain: The amide and hydroxyl groups dominate the interaction landscape,

facilitating strong hydrogen bonding with protic solvents (Water, MeOH).

Lipophilic Domain: The chloromethyl group (

) provides limited Van der Waals surface area, insufficient to drive solubility in non-polar
solvents like hexane, but sufficient to allow solubility in moderately polar organic solvents like
THF or Ethyl Acetate.

Solubility Profile: Water vs. Organic Solvents[1]
The following data represents a predictive consensus derived from the physicochemical

properties of 2-chloroacetamide (CAS 79-07-2) and Lactamide (CAS 2043-43-8).

Table 1: Estimated Solubility Performance

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1629190?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Solvent Class
Representative
Solvent

Estimated
Solubility
(25°C)

Interaction
Mechanism

Application
Utility

Aqueous
Water (

)

High (>100

mg/mL)

Strong H-

Bonding Network

Reaction

medium;

Biocatalysis

Alcohol
Methanol /

Ethanol

High (>100

mg/mL)

Dipole-Dipole +

H-Bonding

Solvent for

synthesis

Polar Aprotic DMSO / DMF
Very High (>200

mg/mL)

Strong Dipole

interactions

Stock solutions;

NMR analysis

Ketone Acetone
Moderate (10–50

mg/mL)
Dipole-Dipole

Crystallization

(Cooling)

Ester Ethyl Acetate
Low-Moderate

(1–10 mg/mL)

Weak H-Bond

Acceptance

Ideal Extraction

Solvent

Chlorinated
Dichloromethane

(DCM)
Low (<5 mg/mL) Weak Dipole

Washing

impurities

Hydrocarbon
Hexane /

Heptane

Insoluble (<0.1

mg/mL)

Induced Dipole

only
Antisolvent

Thermodynamic Insight
The dissolution of 3-chlorolactamide in water is likely enthalpically favorable (

) due to the formation of new solute-solvent hydrogen bonds that are energetically equivalent to
or stronger than the crystal lattice energy. In contrast, dissolution in hexane is endergonic (

) because the solvent-solvent interactions (dispersion forces) cannot overcome the high lattice
energy of the polar amide crystal.

Experimental Protocol: Gravimetric Solubility
Determination
Since precise literature values are sparse, the following "Self-Validating System" protocol is

required to generate internal data for process development.
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Methodology: Saturation Shake-Flask Method
Objective: Determine the saturation solubility (

) of 3-chlorolactamide in a target solvent at ambient temperature (

).

Reagents:

3-Chlorolactamide (Assay >98%)

HPLC Grade Solvents (Water, MeOH, EtOAc, Hexane)

0.22

PTFE Syringe Filters

Workflow:

Preparation: Add excess solid 3-chlorolactamide (approx. 500 mg) to a glass vial containing

2.0 mL of the target solvent.

Equilibration: Seal and agitate (orbital shaker at 200 rpm) for 24 hours at 25°C.

Check Point: If the solid dissolves completely, add more solid until a precipitate persists.

Filtration: Allow the suspension to settle for 1 hour. Filter the supernatant using a pre-

warmed syringe filter to remove undissolved solids.

Quantification (Gravimetric):

Pipette exactly 1.0 mL of filtrate into a pre-weighed weighing dish (

).

Evaporate solvent in a vacuum oven at 40°C until constant weight is achieved (

).
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Calculation: Solubility (

) =

.

Validation: For higher precision, validate the gravimetric result using HPLC-UV (210 nm) if a

standard curve is available.

Strategic Purification & Solvent Selection
The solubility differential suggests a "Reverse-Phase" purification strategy or an "Antisolvent

Crystallization."

Diagram 1: Solvent Selection Decision Tree
The following logic flow guides the selection of solvents for purification based on the polarity

profile.
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Start: Crude 3-Chlorolactamide

Identify Major Impurity
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(Salts, Acids)
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Non-Polar Impurities
(Starting Chlorides)

Low Polarity

Liquid-Liquid Extraction Recrystallization

Dissolve in EtOAc;
Wash with Water

Dissolve in Minimal Hot EtOH;
Add Hexane (Antisolvent)

Pure 3-Chlorolactamide

Click to download full resolution via product page

Caption: Decision matrix for purifying 3-chlorolactamide based on impurity polarity and

solubility differentials.

Recommended Purification Workflow (Recrystallization)
Given the high solubility in ethanol and insolubility in hexane:

Dissolution: Dissolve crude solid in the minimum volume of warm Ethanol (50°C).

Nucleation: Cool to room temperature. If no crystals form, slowly add Hexane (Antisolvent)

dropwise until turbidity persists.
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Growth: Cool to 4°C overnight.

Isolation: Filter and wash with cold Hexane/Ethanol (9:1) mixture.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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